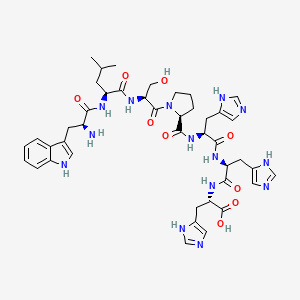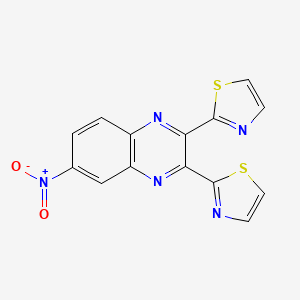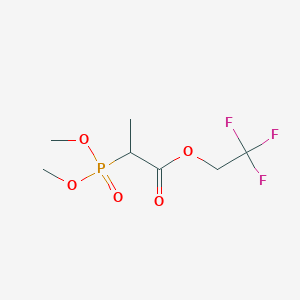
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine is a synthetic peptide composed of seven amino acids. This compound is a nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH), which plays a crucial role in regulating the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The process is optimized to ensure high purity and consistency, which is critical for its applications in pharmaceuticals and research .
化学反応の分析
Types of Reactions
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and histidine.
Reduction: Reduction reactions can be used to reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives with protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can yield peptide analogs with altered biological activity .
科学的研究の応用
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating hormone release and its potential therapeutic applications.
Medicine: Explored as a potential treatment for hormone-dependent conditions such as prostate cancer and central precocious puberty.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用機序
The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine involves binding to GnRH receptors on the pituitary gland. This binding triggers a cascade of events leading to the release of LH and FSH. Continuous administration of this peptide results in the downregulation of GnRH receptors, leading to decreased levels of gonadal steroids such as testosterone and estradiol .
類似化合物との比較
Similar Compounds
Histrelin: Another GnRH analog used for similar therapeutic purposes.
Triptorelin: A decapeptide analog of GnRH with greater potency.
Leuprolide: A nonapeptide analog used in the treatment of hormone-dependent cancers.
Uniqueness
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activity. Its ability to downregulate GnRH receptors makes it particularly effective in reducing gonadal steroid levels .
特性
CAS番号 |
920011-57-0 |
|---|---|
分子式 |
C43H56N14O9 |
分子量 |
913.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C43H56N14O9/c1-23(2)10-31(52-37(59)29(44)11-24-15-48-30-7-4-3-6-28(24)30)38(60)56-35(19-58)42(64)57-9-5-8-36(57)41(63)54-33(13-26-17-46-21-50-26)39(61)53-32(12-25-16-45-20-49-25)40(62)55-34(43(65)66)14-27-18-47-22-51-27/h3-4,6-7,15-18,20-23,29,31-36,48,58H,5,8-14,19,44H2,1-2H3,(H,45,49)(H,46,50)(H,47,51)(H,52,59)(H,53,61)(H,54,63)(H,55,62)(H,56,60)(H,65,66)/t29-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChIキー |
FRCMCXGPNYQLJV-ZBZKAUHLSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)

![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)

![3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione](/img/structure/B14198483.png)
![1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole](/img/structure/B14198484.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)
![2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198506.png)
